molecular formula C18H20BrNOS B1338803 N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide CAS No. 88312-84-9

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

Cat. No.: B1338803
CAS No.: 88312-84-9
M. Wt: 378.3 g/mol
InChI Key: AZFBPNJZHWBAKZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a butylsulfanyl group attached to a benzamide core

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide typically involves a multi-step process:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.

    Thioether Formation: The brominated intermediate reacts with butylthiol to form the butylsulfanyl group.

    Amidation: The final step involves the reaction of the thioether intermediate with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide involves its interaction with specific molecular targets. The bromine and butylsulfanyl groups play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-2-(ethylsulfanyl)benzamide
  • N-(2-Bromo-4-methylphenyl)-2-(propylsulfanyl)benzamide
  • N-(2-Bromo-4-methylphenyl)-2-(methylsulfanyl)benzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the butylsulfanyl group enhances its activity or stability.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNOS/c1-3-4-11-22-17-8-6-5-7-14(17)18(21)20-16-10-9-13(2)12-15(16)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBPNJZHWBAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521054
Record name N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88312-84-9
Record name N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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